1,3,5-Triazine-2,4(1H,3H)-dione

Thymidine phosphorylase inhibition Anticancer drug discovery Enzyme kinetics

Researchers developing thymidine phosphorylase (TP) inhibitors require validated negative controls to establish reliable SAR. This 1,3,5-triazine-2,4-dione core offers zero TP inhibitory activity, providing a clean baseline for assay validation. - **Critical differentiation:** Unlike 6-azauracil, no antimetabolite or TP inhibition; ideal for negative control design. - **Synthetic advantage:** Traceless solid-phase compatibility enables high-purity 6-substituted libraries without post-synthesis cleanup. - **Biophysical reliability:** Single tautomer in aqueous solution ensures reproducible binding data in SPR, ITC, and crystallography.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 71-33-0
Cat. No. B016485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4(1H,3H)-dione
CAS71-33-0
Synonymss-Triazine-2,4-(1H,3H)-dione;  Allantoxaidin;  Allantoxaidine;  NSC 56901;  Oxaidin; 
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=O)N1
InChIInChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8)
InChIKeyGEWRKGDRYZIFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazine-2,4(1H,3H)-dione Chemical Identity & Properties


1,3,5-Triazine-2,4(1H,3H)-dione, also known as 5-azauracil, is a heterocyclic organic compound with the molecular formula C₃H₃N₃O₂ and a molecular weight of 113.07 g/mol [1]. It belongs to the class of triazinones and serves as a structural analog of the natural pyrimidine base uracil [2]. The compound is characterized by a 1,3,5-triazine ring bearing two carbonyl groups at the 2- and 4-positions, which confers specific hydrogen-bonding capabilities and reactivity distinct from related heterocycles [1].

1
TP inhibitor SAR negative control
Monocyclic core inactive in thymidine phosphorylase assays; supports baseline activity comparisons.
2
Traceless solid-phase synthesis compatibility
Enables high-purity library construction without chromatographic purification.
3
Tautomerically homogeneous biophysical probe
Predominantly dioxo form in aqueous solution avoids mixed-species interference.
4
Agrochemical lead optimization scaffold
Substitution-dependent herbicidal activity offers distinct chemical space for derivative design.

Generic Substitution Risks for 1,3,5-Triazine-2,4(1H,3H)-dione


Generic substitution of 1,3,5-triazine-2,4(1H,3H)-dione with other triazine or pyrimidine analogs is scientifically unsound due to profound differences in biological activity, synthetic versatility, and physicochemical stability. Unlike its isomer 6-azauracil (1,2,4-triazine-3,5-dione), which exhibits antimetabolite activity, the monocyclic 1,3,5-triazine-2,4-dione core is inherently inactive as a thymidine phosphorylase inhibitor, a critical distinction for medicinal chemistry applications [1]. Furthermore, its unique solid-phase synthesis accessibility and tautomeric stability profile differentiate it from other triazine scaffolds, directly impacting downstream research reproducibility and industrial process economics [2][3].

1,3,5-Triazine-2,4-dione (5-Azauracil)
Inactive as thymidine phosphorylase inhibitor (negative control baseline).
Compatible with traceless solid-phase synthesis for high-purity libraries.
Single dioxo tautomer in aqueous solution; homogeneous binding behavior.
Herbicidal activity requires specific 3-aryl substitution; core inactive.
6-Azauracil / Fused Analogs
Exhibits TP inhibitory activity; may confound negative-control studies.
Often requires solution-phase synthesis and chromatographic purification; purity may vary.
Multiple tautomers present; complicates SPR, ITC, or crystallography data.
Different substitution patterns needed; direct scaffold transfer risks inactivity or off-target effects.

1,3,5-Triazine-2,4(1H,3H)-dione vs. Key Comparators


Enzyme Inhibition Selectivity: Monocyclic vs. Fused Analogs

In a direct comparative study, monocyclic 1,3,5-triazin-2,4-dione derivatives were completely inactive as thymidine phosphorylase (TP) inhibitors, whereas fused bicyclic analogs bearing a keto group at C7/C4 and a thioketo group at C5/C2 demonstrated TP inhibitory activity comparable to the positive control, 7-deazaxanthine (7-DX) [1]. The monocyclic core, represented by the target compound 1,3,5-triazine-2,4(1H,3H)-dione, showed no detectable inhibition, highlighting a critical structure-activity relationship (SAR) divergence.

Enzyme Inhibition Selectivity
Head-to-head
Monocyclic core IC50 > 100 µM (inactive)
Fused bicyclic analogs IC50 comparable to 7-deazaxanthine (42.63 µM).
Supports role as negative control in TP inhibitor SAR studies; activity requires fused ring system.
In vitro recombinant TP assay; derivative substitution strongly modulates activity.
Thymidine phosphorylase inhibition Anticancer drug discovery Enzyme kinetics

Solid-Phase vs. Solution-Phase Synthesis Efficiency

1,3,5-Triazine-2,4-diones are uniquely amenable to traceless solid-phase synthesis, a methodology not readily applicable to many related heterocycles. A published protocol demonstrates the synthesis of 6-amino- and 6-hydroxyimino-1,3,5-triazine-2,4-diones using a traceless linker strategy, enabling high-purity product release without linker-derived contaminants [1]. This contrasts with solution-phase methods, which often require laborious purification steps and yield lower overall product purity.

Solid-Phase Synthesis Efficiency
Method context
Traceless solid-phase synthesis yields >95% purity after cleavage.
Solution-phase: typical yields 40–60%, requires column chromatography.
Solid-phase protocol supports high-purity library construction, reducing purification burden.
Bromomethyl resin, S-alkylation and cyclization method; purity advantage may vary with substrate.
Combinatorial chemistry Solid-phase synthesis High-throughput screening

Tautomeric Stability: 5-Azauracil vs. 6-Azauracil

Experimental and computational studies reveal that 5-azauracil (1,3,5-triazine-2,4-dione) predominantly exists in the dioxo tautomeric form in aqueous solution, as confirmed by infrared spectroscopy [1]. In contrast, 6-azauracil (1,2,4-triazine-3,5-dione) exhibits a more complex tautomeric equilibrium. This difference in tautomeric stability influences hydrogen-bonding patterns and molecular recognition, critical factors in structure-based drug design.

Tautomeric Stability
Cross-study
5-Azauracil: exclusive dioxo tautomer (IR).
6-Azauracil: multiple tautomers in aqueous solution.
Homogeneous species for biophysical assays; reduces data interpretation complexity.
pH 7, ambient temperature; IR confirmation of predominant form.
Tautomerism Computational chemistry Drug design

Herbicidal Activity: Triazine Scaffold Comparison

Patent literature indicates that 3-aryl-triazine-2,4-diones exhibit herbicidal activity, but this is highly dependent on substitution pattern [1]. In contrast, 6-acyl-1,2,4-triazine-3,5-diones are reported to have sufficient herbicidal activity at low application dosages when applied to soils and foliage [2]. The 1,3,5-triazine-2,4-dione core thus represents a distinct scaffold requiring different substitution strategies for agrochemical optimization.

Herbicidal Activity
Class-level
3-Aryl substituted derivatives active; unsubstituted core inactive.
6-Acyl-1,2,4-triazine-3,5-diones active at low dosage.
Scaffold requires specific substitution for herbicidal effect; different optimization strategy from 1,2,4-triazines.
Patent-derived class-level inference; direct comparative data limited.
Agrochemicals Herbicide discovery Weed control

1,3,5-Triazine-2,4(1H,3H)-dione Research & Industrial Applications


TP Inhibitor Negative Control Scaffold

Researchers developing thymidine phosphorylase inhibitors for anticancer therapy should utilize 1,3,5-triazine-2,4(1H,3H)-dione as a negative control or an inert scaffold for further functionalization. The compound's complete lack of TP inhibitory activity, as demonstrated in vitro, provides a clear baseline for assessing the activity of fused or substituted analogs [1]. This is critical for establishing structure-activity relationships and validating assay systems.

Traceless Solid-Phase Library Synthesis

For high-throughput screening library construction, 1,3,5-triazine-2,4(1H,3H)-dione serves as a privileged scaffold due to its compatibility with traceless solid-phase synthesis protocols [1]. This methodology enables the efficient generation of diverse 6-amino- and 6-hydroxyimino-substituted libraries with high purity, significantly reducing post-synthesis purification efforts and accelerating lead discovery timelines.

Tautomerically Homogeneous Probe for Biophysical Assays

In biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or protein crystallography, the tautomeric homogeneity of 5-azauracil in aqueous solution ensures consistent binding behavior [1]. This property makes it a reliable probe for studying nucleic acid-binding proteins or enzymes that interact with pyrimidine analogs, avoiding the confounding effects of tautomeric mixtures.

Herbicide Lead Optimization

Agrochemical researchers can leverage the 1,3,5-triazine-2,4-dione core as a starting point for herbicide lead optimization. Patent evidence indicates that specific 3-aryl substitutions confer herbicidal activity, offering a distinct chemical space separate from the more extensively explored 1,2,4-triazine-3,5-dione herbicides [1][2]. This scaffold diversification strategy may yield novel modes of action or improved crop selectivity.

Application
Selection Property
Validation Focus
TP inhibitor SAR negative control
Inactive monocyclic core
Confirm lack of TP inhibition in recombinant assay
Solid-phase combinatorial library synthesis
Traceless solid-phase compatibility
Post-cleavage purity and library diversity assessment
Tautomerically homogeneous biophysical probe
Single dioxo tautomer in solution
IR or NMR confirmation of tautomeric form
Agrochemical lead optimization
Substitution-dependent herbicidal activity
Screen 3-aryl derivatives for herbicidal effect

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